molecular formula C10H7ClFN3O2S B2876151 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide CAS No. 1436162-11-6

6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide

Cat. No.: B2876151
CAS No.: 1436162-11-6
M. Wt: 287.69
InChI Key: MMOVPDFACBEZPX-UHFFFAOYSA-N
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Description

“6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide” is a complex organic compound that contains several functional groups, including a sulfonamide group, a chloro group, and a fluoro group attached to pyridine rings. These functional groups and the overall structure suggest that this compound could have interesting chemical and biological properties .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through a series of reactions including nucleophilic substitution, amidation, and halogenation . The exact methods would depend on the starting materials and the specific conditions required for each reaction step.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the sulfonamide group, the chloro group, and the fluoro group. These functional groups are often involved in substitution reactions, where another atom or group replaces them on the pyridine ring .

Scientific Research Applications

Environmental Impact and Alternatives

A study on fluorinated ether sulfonates, specifically a 6:2 chlorinated polyfluorinated ether sulfonate known as F-53B, an alternative to perfluorooctanesulfonate (PFOS) used in the electroplating industry in China, revealed its presence in municipal sewage sludge. This research underscores the importance of monitoring and understanding the environmental behaviors and potential adverse effects of fluorinated alternatives to PFOS, highlighting the need for sustainable practices in industrial applications (Ruan et al., 2015).

Antimycobacterial Agents

Research on sulfonamides as inhibitors for Mycobacterium tuberculosis enzymes identified a series of 2-(hydrazinocarbonyl)-3-aryl-1H-indole-5-sulfonamides with excellent inhibitory activity. This discovery provides a basis for developing new antimycobacterial agents, indicating the potential of sulfonamides in addressing tuberculosis through novel mechanisms of action (Güzel et al., 2009).

Pharmacological Research

The exploration of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors led to the identification of N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide as a potent compound. Adjustments to its structure aimed at enhancing metabolic stability resulted in the identification of alternatives with comparable in vitro potency and in vivo efficacy, illuminating paths for cancer therapy advancements (Stec et al., 2011).

Environmental Chemistry

The Total Oxidizable Precursor (TOP) assay integrates precursors to perfluoroalkyl acids (pre-PFAAs) in evaluating sites contaminated by per- and polyfluoroalkyl substances (PFAS). This approach, which includes the analysis of emerging fluorinated contaminants like 6:2 Cl-PFAES, is vital for a comprehensive understanding of environmental contamination and for developing strategies to mitigate PFAS impact (Martin et al., 2019).

Future Directions

Future research on this compound could involve exploring its potential biological activity, studying its reactivity under different conditions, and developing methods for its synthesis .

Properties

IUPAC Name

6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3O2S/c11-9-3-2-8(6-13-9)18(16,17)15-10-4-1-7(12)5-14-10/h1-6H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOVPDFACBEZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)NS(=O)(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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